molecular formula C11H8N2 B8586850 4-(1-Cyanocyclopropyl)benzonitrile

4-(1-Cyanocyclopropyl)benzonitrile

Cat. No.: B8586850
M. Wt: 168.19 g/mol
InChI Key: QIMXISBDADQDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyanocyclopropyl)benzonitrile is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(1-cyanocyclopropyl)benzonitrile

InChI

InChI=1S/C11H8N2/c12-7-9-1-3-10(4-2-9)11(8-13)5-6-11/h1-4H,5-6H2

InChI Key

QIMXISBDADQDFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid KHMDS (6.82 g, 34.3 mmol) is dissolved in THF (60.0 mL) and cooled to −40° C. Cyclopropanecarbonitrile (2.30 g, 34.3 mmol) is added, and the resulting solution is stirred for 30 minutes. A solution of 4-fluorobenzonitrile (4.15 g, 34.3 mmol) in THF (20.0 mL) is added, and the mixture is stirred for 20 minutes at −40° C. followed by 2 hours at room temperature. A saturated solution of NaHCO3 (50.0 mL) is added, and the aqueous phase is extracted with EtOAc (4×40.0 mL). The combined organic phases are dried over MgSO4, filtered and concentrated on the rotovaporator. The product is purified by flash chromatography (CombiFlash), eluting with mixtures of heptanes and EtOAc (0% EtOAc to 70% EtOAc) (743 mg, 4.42 mmol, 13%). 1H NMR (400 MHz, DMSO-D6) δ ppm 1.60-1.67 (m, 2H) 1.84-1.90 (m, 2H) 7.49 (d, J=8.59 Hz, 2H) 7.85 (d, J=8.79 Hz, 2H).
Name
Quantity
6.82 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
743 mg
Type
reactant
Reaction Step Five
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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